molecular formula C16H15Cl2NO3 B3964448 N-(3,4-dichlorophenyl)-2-(2-methoxyphenoxy)propanamide

N-(3,4-dichlorophenyl)-2-(2-methoxyphenoxy)propanamide

Cat. No. B3964448
M. Wt: 340.2 g/mol
InChI Key: GNVMZKDWEZYNCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-2-(2-methoxyphenoxy)propanamide, commonly known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It is a potent inhibitor of cyclooxygenase (COX) enzymes and is known to exhibit analgesic, anti-inflammatory, and antipyretic properties. Diclofenac is a widely researched compound, and its synthesis methods, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been extensively studied.

Mechanism of Action

Diclofenac exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX enzymes. COX enzymes are responsible for the production of prostaglandins, which are mediators of pain and inflammation. By inhibiting COX enzymes, Diclofenac reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects
Diclofenac has been shown to have both biochemical and physiological effects. Biochemically, it reduces the production of prostaglandins, which are mediators of pain and inflammation. Physiologically, it reduces pain and inflammation, making it an effective treatment for a variety of conditions, including arthritis, menstrual cramps, and postoperative pain.

Advantages and Limitations for Lab Experiments

Diclofenac has several advantages for lab experiments. It is a potent inhibitor of COX enzymes, making it an effective tool for studying the role of COX enzymes in inflammation and pain. It is also widely available and has a well-established synthesis method, making it easy to obtain in large quantities. However, Diclofenac has some limitations for lab experiments. It can have off-target effects, which can complicate the interpretation of results. Additionally, it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on Diclofenac. One area of research is the development of more selective COX inhibitors that have fewer off-target effects. Another area of research is the development of new formulations of Diclofenac that have improved efficacy and reduced toxicity. Additionally, there is a need for more research on the long-term effects of Diclofenac use, particularly on the cardiovascular system.

Scientific Research Applications

Diclofenac has been extensively used in scientific research for its anti-inflammatory and analgesic properties. It is commonly used to induce inflammation in animal models and to study the effects of anti-inflammatory drugs on the inflammatory response. Diclofenac has also been used to study the role of COX enzymes in inflammation and pain.

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(2-methoxyphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO3/c1-10(22-15-6-4-3-5-14(15)21-2)16(20)19-11-7-8-12(17)13(18)9-11/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVMZKDWEZYNCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)Cl)Cl)OC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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